

Historical research on Indopine's discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indopine*

Cat. No.: *B1594909*

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An in-depth technical guide on the discovery of **Indopine**, a novel kinase inhibitor for the treatment of RET-mutated cancers.

Abstract

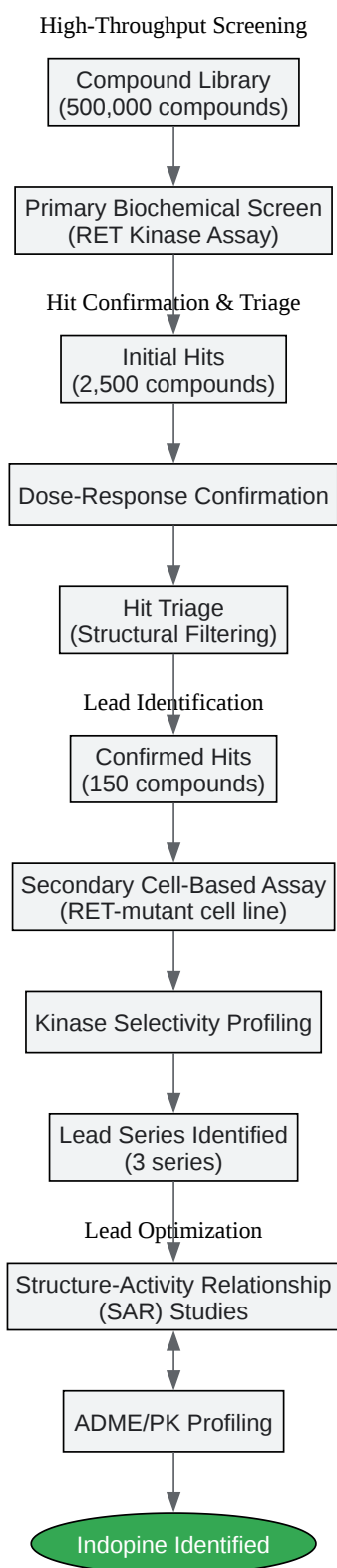
Indopine is a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or fusions, is a key driver in several human cancers, including non-small cell lung cancer and medullary thyroid cancer. This document provides a comprehensive overview of the discovery of **Indopine**, detailing the screening cascade, lead optimization, key experimental data, and the methodologies employed. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

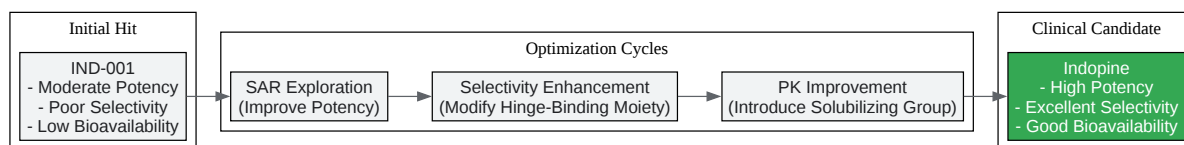
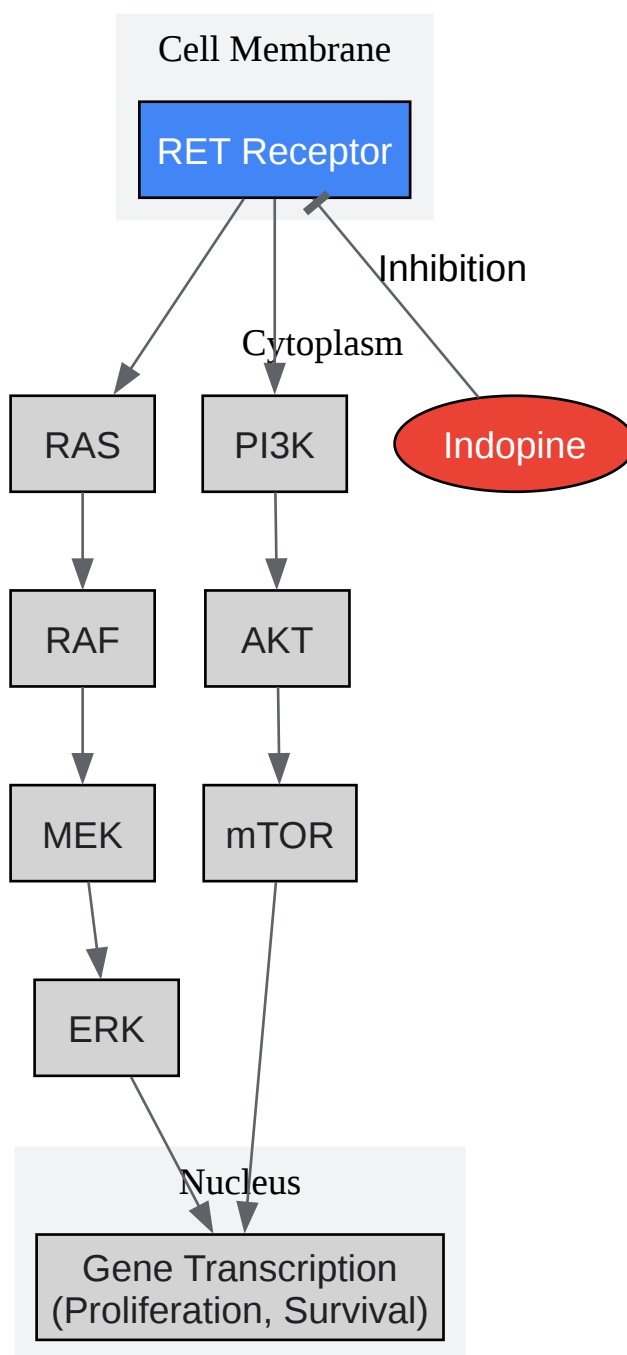
Discovery and Screening Cascade

Indopine was identified through a high-throughput screening (HTS) campaign of a diverse chemical library against the wild-type RET kinase domain. The initial hit, a compound designated as IND-001, exhibited moderate potency but poor selectivity and pharmacokinetic properties. A subsequent lead optimization program focused on improving potency, selectivity, and drug-like properties, culminating in the identification of **Indopine**.

The screening workflow involved a multi-step process, beginning with a primary biochemical screen to identify inhibitors of RET kinase activity. Hits from the primary screen were then subjected to a secondary cell-based assay to confirm on-target activity in a cellular context.

Promising candidates were then profiled for selectivity against a panel of other kinases and evaluated for their pharmacokinetic properties in rodent models.





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- To cite this document: BenchChem. [Historical research on Indopine's discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594909#historical-research-on-indopine-s-discovery]

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